Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate
Description
Methyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is an α-keto ester derivative featuring a thiophene ring substituted with a bromine atom at the 5-position. α-Keto esters are pivotal intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to participate in diverse transformations such as cycloadditions, nucleophilic additions, and cross-coupling reactions . The bromothiophene moiety enhances electronic properties, making the compound valuable in designing conductive polymers or bioactive molecules .
Properties
Molecular Formula |
C7H5BrO3S |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
methyl 2-(5-bromothiophen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C7H5BrO3S/c1-11-7(10)6(9)4-2-3-5(8)12-4/h2-3H,1H3 |
InChI Key |
UHWNJNXJGJUACL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate typically involves the bromination of thiophene followed by esterification. One common method includes the reaction of 2-bromothiophene with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of thiophene.
Scientific Research Applications
Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Utilized in the fabrication of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Methyl 2-(4-Fluorophenyl)-2-oxoacetate
Ethyl 2-(5-Bromothiophen-2-yl)-2-oxoacetate
- Structure : Ethyl ester analog of the target compound.
- Properties : Higher lipophilicity compared to the methyl ester, influencing solubility and hydrolysis rates.
- Specifications : 97% purity, CAS 2736376, molecular weight 263.11 g/mol .
Aromatic Ring Variations
Methyl 2-((5-Bromothiazol-2-yl)amino)-2-oxoacetate
- Structure : Thiazole ring replaces thiophene, with a bromine at position 5.
- Reactivity: The amino group introduces hydrogen-bonding capacity, enhancing biological interactions.
- Synthesis: Yielded 23% via coupling of 2-aminothiazole-5-carbonitrile with methyl oxalyl chloride .
Methyl 2-(4-Methoxyphenyl)-2-oxoacetate
- Structure : Methoxy-substituted phenyl ring.
- Synthesis : 71.1% yield via Grignard reaction, demonstrating efficient α-keto ester formation .
Functional Group Modifications
Methyl 2-(7-Cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate
Methyl 2-(2-(4-Methylbenzoyl)-3-phenylcyclopropyl)-2-oxoacetate
- Structure : Cyclopropane-fused system.
- Spectral Data :
Data Table: Key Properties of Comparable Compounds
*Estimated properties based on analogs.
Biological Activity
Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bromothiophene ring, which is known for its role in enhancing biological activity through electronic and steric effects. The compound's structure can be represented as follows:
- Molecular Formula : C_9H_8BrO_3S
- Molecular Weight : 263.13 g/mol
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiophene derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon) | 9.55 | Ghorab et al., 2014 |
| MCF-7 (Breast) | 9.39 | Ghorab et al., 2014 |
| A549 (Lung) | Not specified | SAR analysis indicates potential activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound exhibits significant cytotoxicity against specific cancer cell lines.
The anticancer activity is believed to stem from several mechanisms:
- Inhibition of Cell Proliferation : Compounds with thiophene moieties often interfere with cellular signaling pathways that regulate growth and division.
- Induction of Apoptosis : Studies indicate that these compounds can trigger programmed cell death in cancer cells, contributing to their cytotoxic effects.
- Cell Cycle Arrest : Research has shown that certain thiophene derivatives can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing effectively.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of thiophene derivatives reveal that:
- Electron-Donating Groups : The presence of electron-donating groups like methoxy enhances anticancer activity.
- Bromine Substitution : The introduction of bromine at specific positions on the thiophene ring significantly affects the compound's potency and selectivity against cancer cells .
Case Studies and Research Findings
Several research studies have explored the biological activities of this compound:
- Ghorab et al. (2014) : This study synthesized various thiophene derivatives and evaluated their anticancer activities against multiple cell lines, establishing a correlation between structural modifications and enhanced biological activity .
- Mechanistic Studies : Additional research has focused on understanding how these compounds interact at a molecular level with targets involved in cancer progression, such as topoisomerase II and epidermal growth factor receptor (EGFR) pathways .
- Comparative Analysis : A comparative study indicated that while many thiophene derivatives show promise, this compound stands out due to its lower IC50 values across tested cancer lines compared to standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
